molecular formula C8H6BrClO2 B2365871 (2-Bromophenoxy)acetyl chloride CAS No. 39784-10-6

(2-Bromophenoxy)acetyl chloride

Cat. No.: B2365871
CAS No.: 39784-10-6
M. Wt: 249.49
InChI Key: PONCSXBMRXZDAF-UHFFFAOYSA-N
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Description

“(2-Bromophenoxy)acetyl chloride” is a chemical compound used for proteomics research . It has a molecular weight of 249.49 and a molecular formula of C8H6BrClO2 .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, a related compound, m-aryloxy phenols, has been synthesized using innovative methods . These methods have allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H6BrClO2 . The compound’s structure can be further analyzed using its SMILES notation: C1=CC=C(C(=C1)OCC(=O)Cl)Br .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 249.49 and a molecular formula of C8H6BrClO2 .

Scientific Research Applications

Environmental Impact and Water Treatment

The research by Li et al. (2015) in the Chemical Engineering Journal highlights the role of halide ions, including bromide, in the degradation of acetaminophen during UV/H2O2 treatment. This study underscores the interaction between bromide and other halides in influencing the degradation rate and pathway of pharmaceuticals in water treatment processes (Li et al., 2015).

Similarly, Luo et al. (2019) investigated the oxidation of 2,4-bromophenol and the formation of bromate and brominated products during water treatment. This research offers insights into the reactivity of bromophenols and their transformation products, which is crucial for understanding the environmental impact of such compounds (Luo et al., 2019).

Biofilm Reduction

Research by Benneche et al. (2011) in RSC Advances explored the use of bromoalkylidene derivatives, synthesized from reactions involving acetyl bromide, in reducing biofilm formation by marine bacteria. This study suggests potential applications in controlling biofilm-related issues in marine and possibly other environments (Benneche et al., 2011).

Organic Synthesis and Drug Development

Research on Zirconium(IV) chloride by Chakraborti and Gulhane (2004) in Synlett demonstrated its use as a catalyst for acetylation of various organic compounds, including phenols. This process may utilize acetyl halides like (2-Bromophenoxy)acetyl chloride and has implications in synthesizing pharmaceutical and chemical products (Chakraborti & Gulhane, 2004).

Furthermore, Francom and Robins (2003) in The Journal of Organic Chemistry presented a method for nonaqueous diazotization of aminopurine derivatives using acyl or silyl halides, which might involve compounds like this compound. This method has implications in the synthesis of nucleoside derivatives, important in medicinal chemistry (Francom & Robins, 2003).

Epigenetic Research

In the field of epigenetics, the work by Filippakopoulos and Knapp (2014) in Nature Reviews Drug Discovery discusses the role of acetyl-lysine modifications in chromatin structure, recognized by bromodomains. Bromodomains, which might interact with bromoacyl groups like those derived from this compound, are critical in understanding gene regulation and are targets for disease treatment (Filippakopoulos & Knapp, 2014).

Safety and Hazards

“(2-Bromophenoxy)acetyl chloride” should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . It reacts violently with water .

Future Directions

While specific future directions for “(2-Bromophenoxy)acetyl chloride” were not found in the search results, research into related compounds such as m-aryloxy phenols suggests potential applications in various industries, including plastics, adhesives, and coatings . These compounds also have potential biological activities, including anti-tumor and anti-inflammatory effects .

Properties

IUPAC Name

2-(2-bromophenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONCSXBMRXZDAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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